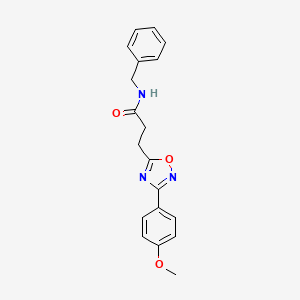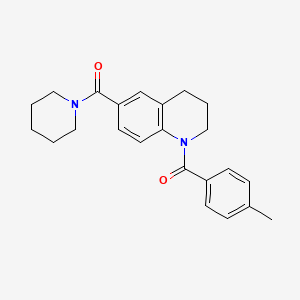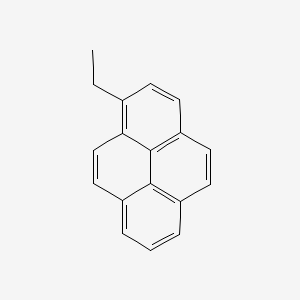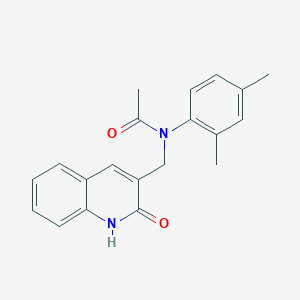
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, commonly known as DMQA, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic properties. DMQA belongs to the class of hydroxyquinoline derivatives, which have shown promise in various studies as anti-inflammatory, antioxidant, and antimicrobial agents.
作用机制
The mechanism of action of DMQA is not fully understood, but it is believed to involve multiple pathways. DMQA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. DMQA also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage. Furthermore, DMQA has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects
DMQA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that DMQA can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, colitis, and neurodegenerative diseases.
实验室实验的优点和局限性
DMQA has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in large quantities and is readily available for research purposes. However, DMQA has some limitations, including its poor bioavailability and limited water solubility, which may affect its efficacy in vivo. Furthermore, the mechanism of action of DMQA is not fully understood, and further studies are needed to elucidate its potential therapeutic properties fully.
未来方向
For research include investigating its efficacy in vivo, optimizing its synthesis method to improve its bioavailability, and elucidating its mechanism of action fully. Furthermore, DMQA can be modified structurally to improve its efficacy and selectivity, making it a potential candidate for the development of new anti-inflammatory, antioxidant, and antimicrobial agents.
Conclusion
In conclusion, DMQA is a promising chemical compound with potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to improve its yield and purity, making it suitable for various scientific applications. DMQA has shown promise as an anti-inflammatory, antioxidant, and antimicrobial agent, with multiple pathways involved in its mechanism of action. However, further research is needed to fully elucidate its potential therapeutic properties and optimize its efficacy in vivo.
合成方法
DMQA can be synthesized through a multistep process, starting with the reaction of 2,4-dimethylphenylamine with 2-hydroxy-3-methoxybenzaldehyde to form the Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the final product, DMQA. The synthesis method has been optimized to improve the yield and purity of DMQA, making it suitable for various scientific applications.
科学研究应用
DMQA has been studied extensively for its potential therapeutic properties in various scientific research fields. It has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and chemokines. DMQA has also been shown to possess potent antioxidant properties, protecting cells from oxidative stress-induced damage. In addition, DMQA has exhibited antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-19(14(2)10-13)22(15(3)23)12-17-11-16-6-4-5-7-18(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMJDBIDTWGKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
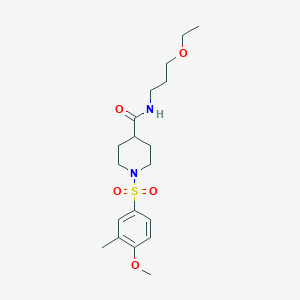
![N-(3,5-Dimethoxyphenyl)-2-(pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-ylthio)acetamide](/img/structure/B7698223.png)
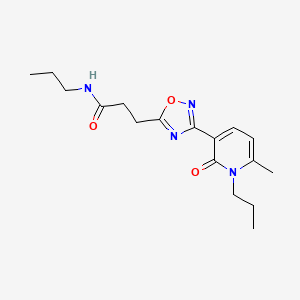
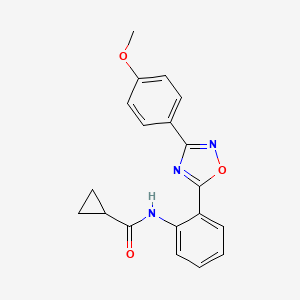
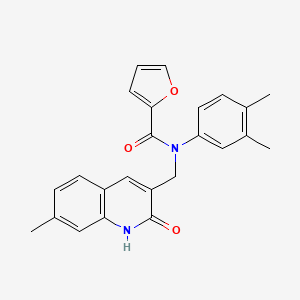


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698276.png)
